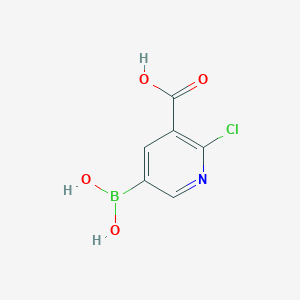

3-Carboxy-2-chloropyridine-5-boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-borono-2-chloropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BClNO4/c8-5-4(6(10)11)1-3(2-9-5)7(12)13/h1-2,12-13H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYEBVRVKFQUMBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(N=C1)Cl)C(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501254469 | |

| Record name | 3-Pyridinecarboxylic acid, 5-borono-2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501254469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1451393-50-2 | |

| Record name | 3-Pyridinecarboxylic acid, 5-borono-2-chloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1451393-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinecarboxylic acid, 5-borono-2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501254469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Carboxy-2-chloropyridine-5-boronic acid physical properties

An In-depth Technical Guide to 3-Carboxy-2-chloropyridine-5-boronic acid: Properties, Applications, and Handling for Researchers

Introduction

This compound is a specialized heterocyclic organic compound of significant interest to researchers in medicinal chemistry and drug development. Its trifunctional nature, featuring a pyridine core, a carboxylic acid group, a chloro substituent, and a boronic acid moiety, makes it a highly versatile building block in organic synthesis. This guide provides a detailed overview of its physical properties, applications, and essential safety and handling protocols, designed for scientists and professionals in the field.

The strategic placement of its functional groups allows for orthogonal chemical modifications, making it an invaluable scaffold for creating complex molecular architectures. The boronic acid group is a cornerstone for Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds, while the carboxylic acid and chloro groups offer additional sites for derivatization to explore structure-activity relationships (SAR) in drug discovery programs.

Chemical Identity and Structure

The unique arrangement of functional groups on the pyridine ring dictates the chemical reactivity and physical characteristics of the molecule.

Caption: Chemical structure of this compound.

Physicochemical Properties

Precise experimental data for this compound is not extensively published. However, by examining closely related analogs, we can establish a reliable profile of its expected physical properties. This comparative approach is a standard practice in chemical research for anticipating the behavior of novel or sparsely characterized compounds.

| Property | Value / Expected Value | Source / Analog Reference |

| CAS Number | 1451393-50-2 | [1] |

| Molecular Formula | C₆H₅BClNO₄ | [1] |

| Molecular Weight | 201.37 g/mol | [1] |

| Appearance | Light yellow solid | [2] |

| Purity | ≥98% (Commercially available) | [1] |

| Melting Point | Expected >180 °C (decomposes) | Inferred from 2-Chloropyridine-3-carboxylic acid (~177 °C)[3] and 3-Carboxyphenylboronic acid (240 °C) |

| Boiling Point | >300 °C (Predicted) | Inferred from 5-Chloropyridine-2-boronic acid (Predicted: 317.7 °C)[4] |

| Density | ~1.4 g/cm³ (Predicted) | Inferred from 5-Chloropyridine-2-boronic acid (Predicted: 1.41 g/cm³)[4] |

| Solubility | Expected to be soluble in DMSO and Methanol; likely insoluble in water. | Inferred from 2-Chloropyridine-5-boronic acid (soluble in DMSO)[2] and 3-Carboxyphenylboronic acid (insoluble in water, soluble in methanol) |

| pKa | ~7-8 (Predicted for boronic acid) | Inferred from 5-Chloropyridine-2-boronic acid (Predicted: 7.66)[4] |

Key Applications in Research and Development

The utility of this compound stems from its role as a versatile intermediate in synthesizing more complex molecules.

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid group is primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This enables the formation of a C-C bond between the pyridine ring and various aryl or heteroaryl partners, a foundational step in building the core structures of many pharmaceutical candidates.[5]

Caption: Workflow of a Suzuki-Miyaura cross-coupling reaction.

Fragment-Based Drug Discovery (FBDD)

This molecule serves as an excellent starting fragment in FBDD campaigns.[3] The pyridine ring can engage in hydrogen bonding and aromatic interactions within a protein's binding site. The boronic acid can form reversible covalent bonds with active site residues like serine or threonine, or act as a hydrogen bond donor/acceptor. The chloro and carboxy groups provide clear vectors for synthetic elaboration, allowing for the systematic growth of the fragment into a more potent and selective lead compound.

Handling, Storage, and Stability

Proper handling and storage are critical to maintain the integrity and purity of this compound.

-

Storage Conditions : To ensure stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Based on data from similar compounds, storage at refrigerated temperatures (2-8 °C) is recommended.[3][6] For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) in a freezer (-20 °C) is advisable to prevent degradation from moisture and air.[4]

-

Stability : Boronic acids can be susceptible to dehydration, which may lead to the formation of boroxine anhydrides. They are also sensitive to strong oxidizing agents. It is crucial to avoid contact with incompatible materials.

-

Handling : Use personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All handling should be performed in a well-ventilated fume hood to avoid inhalation of dust.

Safety Profile

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, the hazard profile can be inferred from structurally similar chemicals.

-

Primary Hazards : Based on analogs, this compound is expected to be harmful if swallowed, cause skin irritation, and lead to serious eye irritation.[2][5] It may also cause respiratory irritation upon inhalation.[2][5]

-

Precautionary Measures :

-

Eyes : In case of contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5]

-

Skin : If on skin, wash off immediately with plenty of soap and water. If irritation occurs, get medical advice.[5]

-

Inhalation : If inhaled, remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[5]

-

Ingestion : Clean mouth with water and get medical attention.

-

Conclusion

This compound is a high-value chemical intermediate for the pharmaceutical and agrochemical research sectors. Its well-defined reactive sites make it a powerful tool for constructing novel molecular entities through established synthetic protocols like the Suzuki-Miyaura coupling. While specific physical data remains to be fully documented, a robust understanding of its properties and handling requirements can be established through the analysis of its structural analogs. Adherence to strict safety and storage protocols is essential for ensuring both the longevity of the compound and the safety of the research personnel.

References

-

Chem-Impex. (n.d.). Ácido 2-cloropiridina-5-borónico. Retrieved from [Link]

-

BoronPharm. (n.d.). This compound. Retrieved from [Link]

-

BoronPharm. (n.d.). 1451393-50-2 | this compound. Retrieved from [Link]

-

TCI America. (n.d.). 2-Chloropyridine-3-boronic Acid, (contains varying amounts of Anhydride). Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloropyridine-2-boronic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloronicotinic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloropyridine. Retrieved from [Link]

-

Chem-Impex. (n.d.). 2-Chloropyridine-3-carboxylic acid. Retrieved from [Link]

-

ChemBK. (n.d.). 2-Boc-amino-3-chloro-pyridine-5-boronic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloropyridine. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Carboxy-2-chloropyridine-5-boronic acid

Foreword: The Strategic Importance of Functionalized Pyridine Boronic Acids in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, pyridine-based scaffolds are of paramount importance, forming the core of numerous therapeutic agents. Their ability to engage in a variety of biological interactions, coupled with their favorable pharmacokinetic profiles, makes them a cornerstone of drug design. Among the vast arsenal of synthetic building blocks, functionalized pyridine boronic acids have emerged as exceptionally valuable reagents. Their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, provides a robust and versatile platform for the construction of complex biaryl and heteroaryl structures. This guide focuses on a particularly valuable, yet nuanced, member of this family: 3-Carboxy-2-chloropyridine-5-boronic acid. The strategic placement of the chloro, carboxyl, and boronic acid functionalities offers medicinal chemists a trifecta of synthetic handles for intricate molecular architecture and structure-activity relationship (SAR) studies. This document provides a comprehensive overview of the synthesis and detailed characterization of this key intermediate, offering field-proven insights for researchers, scientists, and drug development professionals.

Retrosynthetic Analysis and Strategic Approach to Synthesis

A direct, one-step synthesis of this compound is not readily achievable due to the inherent reactivity of the functional groups. Therefore, a multi-step, strategically planned synthesis is required. The most logical retrosynthetic disconnection points to a halogenated precursor, specifically 5-bromo-2-chloronicotinic acid, which can then be converted to the desired boronic acid.

Our synthetic strategy is therefore threefold:

-

Synthesis of the Key Precursor: Preparation of 5-bromo-2-chloronicotinic acid.

-

Introduction of the Boronic Acid Moiety: Palladium-catalyzed Miyaura borylation of the precursor.

-

Final Deprotection: Hydrolysis of the boronate ester to yield the target boronic acid.

This approach allows for a controlled and stepwise construction of the target molecule, maximizing yield and purity.

Detailed Synthetic Protocol

Step 1: Synthesis of 5-bromo-2-chloronicotinic acid (3)

The journey to our target molecule begins with the synthesis of the crucial intermediate, 5-bromo-2-chloronicotinic acid. This is achieved through a two-step process starting from the commercially available 2-hydroxynicotinic acid.

2.1.1. Synthesis of 2-chloronicotinic acid (2)

The initial step involves the conversion of 2-hydroxynicotinic acid (1) to 2-chloronicotinic acid (2). This is a standard transformation that can be accomplished using a chlorinating agent such as phosphorus oxychloride (POCl₃) in the presence of phosphorus pentachloride (PCl₅).

-

Protocol:

-

In a fume hood, a mixture of 2-hydroxynicotinic acid (1.0 eq) and phosphorus oxychloride (3.0 eq) is carefully heated to 100-110 °C.

-

Phosphorus pentachloride (1.5 eq) is added portion-wise to the heated mixture.

-

The reaction mixture is refluxed for 2-3 hours, during which it should become a clear solution.

-

After cooling to room temperature, the excess phosphorus oxychloride is removed under reduced pressure.

-

The viscous residue is cautiously poured onto crushed ice with vigorous stirring.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 2-chloronicotinic acid (2).

-

2.1.2. Bromination of 2-chloronicotinic acid

With 2-chloronicotinic acid in hand, the next step is the regioselective bromination at the 5-position of the pyridine ring. This can be achieved using a suitable brominating agent under acidic conditions.

-

Protocol:

-

2-chloronicotinic acid (1.0 eq) is dissolved in a suitable solvent such as concentrated sulfuric acid.

-

N-Bromosuccinimide (NBS) (1.1 eq) is added portion-wise to the solution while maintaining the temperature below 25 °C.

-

The reaction mixture is stirred at room temperature for 12-16 hours.

-

The reaction is then carefully quenched by pouring it onto ice water.

-

The precipitated product is collected by filtration, washed with water until the filtrate is neutral, and dried to afford 5-bromo-2-chloronicotinic acid (3). This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1]

-

Step 2: Miyaura Borylation to form 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinic acid (5)

The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction that allows for the formation of a carbon-boron bond.[2][3] In this step, the aryl bromide (3) is coupled with bis(pinacolato)diboron (B₂pin₂) to introduce the boronate ester functionality. To prevent potential side reactions with the carboxylic acid, it is advisable to first protect it as an ester, for example, a methyl ester (4).

2.2.1. Esterification of 5-bromo-2-chloronicotinic acid (Optional but Recommended)

-

Protocol:

-

5-bromo-2-chloronicotinic acid (1.0 eq) is suspended in methanol.

-

A catalytic amount of concentrated sulfuric acid is added.

-

The mixture is heated to reflux for 4-6 hours until the starting material is consumed (monitored by TLC).

-

The solvent is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution.

-

The product is extracted with ethyl acetate, and the organic layer is dried over anhydrous sodium sulfate and concentrated to give the methyl ester (4).

-

2.2.2. Palladium-Catalyzed Borylation

-

Protocol:

-

To a solution of methyl 5-bromo-2-chloronicotinate (4) (1.0 eq) in a suitable solvent such as dioxane or DMSO, is added bis(pinacolato)diboron (1.1 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq), and a base, typically potassium acetate (KOAc) (3.0 eq).

-

The reaction mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at 80-90 °C for 8-12 hours.

-

After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to yield methyl 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate (5).

-

Step 3: Hydrolysis to this compound (6)

The final step is the hydrolysis of the methyl ester and the pinacol boronate ester to yield the target molecule. This can be achieved under basic or acidic conditions. A two-step process is often preferred to ensure the stability of the boronic acid.

-

Protocol:

-

The methyl ester (5) is dissolved in a mixture of THF and water.

-

Lithium hydroxide (LiOH) (2.0-3.0 eq) is added, and the mixture is stirred at room temperature until the ester hydrolysis is complete.

-

The reaction is then acidified with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3.

-

The aqueous layer is extracted with ethyl acetate. The combined organic layers are dried and concentrated to yield the crude product.

-

The crude product is then subjected to hydrolysis of the pinacol ester. This can be achieved by stirring with a biphasic solution of an aqueous acid (e.g., 1M HCl) and an organic solvent like ether. However, given the potential for protodeboronation, a milder method involving transesterification with a diol followed by hydrolysis is often employed for sensitive substrates.[4] A more direct approach involves careful hydrolysis under controlled pH.

-

The final product, this compound (6), can be purified by recrystallization.

-

In-depth Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. The proton at the 4-position will appear as a doublet, and the proton at the 6-position will also be a doublet, with a small coupling constant between them. The acidic protons of the carboxylic acid and the boronic acid will appear as broad singlets, and their chemical shifts will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show six distinct signals for the six carbon atoms in the molecule. The chemical shifts will be indicative of their electronic environment, with the carboxyl carbon appearing at the most downfield region.

-

¹¹B NMR: The boron NMR spectrum should show a single broad peak, characteristic of a boronic acid. The chemical shift will confirm the presence of the B(OH)₂ group.

| Predicted ¹H NMR Data (in DMSO-d₆) | |

| Proton | Predicted Chemical Shift (ppm) |

| H-4 | ~8.2 |

| H-6 | ~8.7 |

| COOH | ~13.5 (broad) |

| B(OH)₂ | ~8.5 (broad) |

| Predicted ¹³C NMR Data (in DMSO-d₆) | |

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | ~150 |

| C-3 | ~125 |

| C-4 | ~140 |

| C-5 | (C-B bond, broad) |

| C-6 | ~155 |

| COOH | ~165 |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the final product. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be clearly visible in the mass spectrum.

| Mass Spectrometry Data | |

| Technique | Expected Result |

| ESI-HRMS | Calculated m/z for C₆H₅BClNO₄ [M-H]⁻, with the characteristic isotopic pattern for chlorine. |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

| Infrared Spectroscopy Data | |

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | 2500-3300 (broad) |

| C=O (Carboxylic Acid) | 1700-1725 |

| B-O (Boronic Acid) | 1300-1400 |

| C-Cl | 700-800 |

Melting Point

The melting point of the purified compound should be determined and reported as a range.

High-Performance Liquid Chromatography (HPLC)

HPLC analysis should be performed to determine the purity of the final compound. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a small amount of formic acid or trifluoroacetic acid) can be used.

Visualization of the Synthetic and Analytical Workflow

Synthetic Pathway

Caption: Synthetic pathway for this compound.

Analytical Workflow

Caption: Analytical workflow for the characterization of the final product.

Conclusion and Future Outlook

This technical guide provides a robust and detailed pathway for the synthesis and characterization of this compound. The strategic multi-step synthesis, beginning with commercially available starting materials, ensures a reliable and scalable route to this valuable building block. The comprehensive characterization protocol outlined herein provides a self-validating system to ensure the identity and purity of the final product. As the demand for novel and diverse chemical matter in drug discovery continues to grow, the availability of well-characterized and synthetically accessible building blocks like this compound will be instrumental in accelerating the development of next-generation therapeutics.

References

-

Standard Lithiation–Borylation A user's guide. Aggarwal Group. (2017). [Link]

-

Santos, W. L., & Guy, R. K. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. The Journal of Organic Chemistry, 76(9), 3456–3459. [Link]

- A synthetic method of a medicine raw material 5-bromo-2-chloroisonicotinic acid.

-

Aggarwal, V. K., & Leonori, D. (2014). Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzoates. Angewandte Chemie International Edition, 53(22), 5643-5647. [Link]

- Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids.

- Method for producing 2-halogen nicotinic acid derivatives and 2-chloronicotinic acid-n-butyl esters as intermediate products.

-

On‐Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods. ResearchGate. (2019). [Link]

-

Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural products. Nature Reviews Chemistry, 6(1), 26-42. [Link]

-

5-Bromo-2-chloronicotinic acid. Chem-Impex. [Link]

-

Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]

-

Leonori, D., & Aggarwal, V. K. (2014). Lithiation–Borylation Methodology and Its Application in Synthesis. Accounts of Chemical Research, 47(10), 3174-3183. [Link]

-

Santos, W. L. (2010). Synthesis and Application of Boronic Acid Derivatives. VTechWorks. [Link]

-

Wang, B., & Anslyn, E. V. (2011). Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound. Molecules, 16(7), 5932-5941. [Link]

-

Environmentally friendly Miyaura Borylations allowing for green, 1-pot borylation/Suzuki–Miyaura couplings. Green Chemistry. (2024). [Link]

-

Hong, J., Nayal, O. S., & Mo, F. (2020). Carboxylation of Alkenyl Boronic Acids and Alkenyl Boronic Acid Pinacol Esters with CO2 Catalyzed by Cuprous Halide. European Journal of Organic Chemistry, 2020(21), 3236-3240. [Link]

-

4-Bromo-2-chloronicotinic acid | 1060805-68-6. J&K Scientific LLC. [Link]

-

2-CHLORONICOTINIC ACID. precisionFDA. [Link]

-

Foley, D. J., & Aggarwal, V. K. (2020). Intramolecular Lithiation‐Borylation for the Stereoselective Synthesis of Cyclopentyl and Cyclobutyl Bis‐Boronic Esters. Angewandte Chemie International Edition, 59(42), 18511-18515. [Link]

-

Miyaura borylation. ResearchGate. [Link]

-

Radical Bromination & Chlorination Made Easy! Initiation Propagation Termination - Organic Chemistry. YouTube. (2019). [Link]

-

Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. (2019). [Link]

-

Bromination of Alkenes - The Mechanism. Master Organic Chemistry. (2013). [Link]

-

Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]

Sources

3-Carboxy-2-chloropyridine-5-boronic acid CAS number and molecular weight

An In-Depth Technical Guide to 3-Carboxy-2-chloropyridine-5-boronic acid

Introduction: A Multifunctional Building Block for Modern Drug Discovery

In the landscape of medicinal chemistry and organic synthesis, the strategic design of molecular building blocks is paramount to the efficient discovery of novel therapeutics. This compound is a prime example of such a scaffold, engineered for versatility and reactivity. This technical guide provides an in-depth analysis of its properties, synthesis, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.

The structure of this compound incorporates three key functional groups, each conferring distinct and synergistic reactivity:

-

The pyridine ring is a privileged core in medicinal chemistry, found in numerous FDA-approved drugs due to its ability to engage in hydrogen bonding and serve as a bioisostere for phenyl rings.[1]

-

The boronic acid moiety is a cornerstone of modern synthetic chemistry, primarily enabling palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[2][3] Its importance is underscored by the growing class of boronic acid-containing drugs.[4]

-

The carboxylic acid provides a robust handle for derivatization, most commonly through amide bond formation, allowing for the facile introduction of diverse substituents to explore structure-activity relationships (SAR).

-

The chloro substituent at the 2-position offers a secondary site for nucleophilic aromatic substitution or cross-coupling, enabling sequential and regioselective diversification.

This guide will elucidate how these features can be leveraged to accelerate discovery programs, supported by validated experimental protocols and mechanistic rationale.

Physicochemical and Safety Data

Accurate characterization is the foundation of reproducible science. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1451393-50-2 | [5] |

| Molecular Formula | C₆H₅BClNO₄ | [5] |

| Molecular Weight | 201.37 g/mol | [5] |

| Appearance | Off-white to white solid | [5] |

| Purity | ≥98% (Typical) | [5] |

| Storage Conditions | Store at 2-8°C, keep dry, under inert atmosphere |

Safety and Handling: Like many boronic acids, this compound is an irritant. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Handling should occur in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Synthesis and Mechanistic Insights

The causality behind this proposed pathway is as follows: A suitable starting material, such as 2-chloro-3-(methoxymethyl)pyridine, would be subjected to a lithium-halogen exchange or a directed metalation using a strong base like lithium diisopropylamide (LDA). The directing group (in this case, the protected carboxylic acid precursor) facilitates the deprotonation at the C5 position. This lithiated intermediate is then quenched with a trialkyl borate (e.g., triisopropyl borate) to form the boronate ester. Subsequent acidic workup hydrolyzes the ester and the protecting group to yield the final this compound.

Caption: Plausible synthesis of the target compound.

Core Applications in Drug Discovery Workflows

The true power of this compound lies in its capacity for sequential, orthogonal derivatization. A typical discovery workflow involves an initial carbon-carbon bond formation via Suzuki-Miyaura coupling, followed by library generation through amide bond formation.

Caption: Sequential coupling workflow for library synthesis.

This two-step process allows for the rapid exploration of chemical space around a core scaffold, a highly efficient strategy for identifying lead compounds.

Self-Validating Experimental Protocols

The following protocols are designed to be robust and include checkpoints for reaction monitoring, ensuring trustworthiness and reproducibility.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol details the coupling of the title compound with a generic aryl bromide. The choice of a catalyst like Pd(dppf)Cl₂ is deliberate; its bulky phosphine ligands are well-suited for coupling with electron-deficient heteroaryl chlorides, which can be challenging substrates.[2]

Materials:

-

This compound (1.0 equiv)

-

Aryl or Heteroaryl Bromide (1.1 equiv)

-

Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

-

Sodium Carbonate (Na₂CO₃) (3.0 equiv)

-

Solvent: 1,4-Dioxane and Water (4:1 v/v)

-

Nitrogen or Argon source

Procedure:

-

Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl bromide (1.1 equiv), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv), and Na₂CO₃ (3.0 equiv).

-

Inerting: Seal the vessel with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This step is critical as the palladium catalyst is oxygen-sensitive.

-

Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. The reaction concentration should be approximately 0.1 M with respect to the limiting reagent.

-

Reaction: Heat the mixture to 90-100 °C with vigorous stirring.

-

Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-12 hours. The disappearance of the starting materials indicates completion.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl carboxylic acid.

Protocol 2: Amide Bond Formation via HATU Coupling

This protocol describes the coupling of the carboxylic acid product from Protocol 1 with a primary or secondary amine. HATU is a highly efficient coupling reagent that minimizes side reactions and is effective even with less nucleophilic amines.

Materials:

-

Substituted Pyridyl Carboxylic Acid (from Protocol 1) (1.0 equiv)

-

Primary or Secondary Amine (1.2 equiv)

-

HATU (1.2 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF)

-

Nitrogen or Argon source

Procedure:

-

Vessel Preparation: To a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF.

-

Reagent Addition: Add HATU (1.2 equiv) and DIPEA (3.0 equiv) to the solution. Stir for 15-20 minutes at room temperature. This pre-activation step forms a highly reactive O-acylisourea intermediate.

-

Amine Addition: Add the amine (1.2 equiv) to the activated mixture.

-

Reaction: Allow the reaction to stir at room temperature.

-

Monitoring (Self-Validation): Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 1-4 hours.

-

Workup: Pour the reaction mixture into water and extract with ethyl acetate (3x). The aqueous workup removes the DMF and water-soluble byproducts.

-

Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or preparative HPLC to yield the final amide.

Conclusion

This compound is a strategically designed, high-value building block for contemporary chemical research. Its trifunctional nature permits controlled, sequential modifications, making it an ideal scaffold for the rapid generation of diverse chemical libraries. The robust protocols provided herein, grounded in established mechanistic principles, offer a reliable framework for leveraging this compound's full potential in accelerating drug discovery and development programs.

References

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]

-

Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal. Available at: [Link]

-

Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters. Available at: [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Available at: [Link]

-

Boronic acids in medicinal chemistry: Anticancer, antibacterial and antiviral applications. ResearchGate. Available at: [Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. Available at: [Link]

-

Amide Synthesis. Fisher Scientific. Available at: [Link]

-

Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. Available at: [Link]

-

(PDF) 2-Chloropyridine-3-carboxylic acid. ResearchGate. Available at: [Link]

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. Available at: [Link]

-

Optimized amide bond reaction using heterocyclic compounds and carboxylic acid. EurekAlert!. Available at: [Link]

-

3-Chloropyridine-5-boronic acid. Frontier Specialty Chemicals. Available at: [Link]

-

Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm. Available at: [Link]

-

A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]

-

Catalytic Enantioselective Synthesis of 3-Piperidines From Arylboronic Acids and Pyridine. DigitalCommons@TMC. Available at: [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Available at: [Link]

-

Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules. Available at: [Link]

-

Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. ACS Catalysis. Available at: [Link]

-

Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules. Available at: [Link]

-

This compound. BoronPharm. Available at: [Link]

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1003845-06-4|2-Chloro-5-pyrimidineboronic acid|BLD Pharm [bldpharm.com]

Spectroscopic Characterization of 2-Chloropyridine-3-boronic acid: A Technical Guide for Researchers

This guide provides an in-depth analysis of the spectroscopic techniques used to characterize 2-Chloropyridine-3-boronic acid, a vital building block in medicinal chemistry and drug development. As a compound frequently utilized in Suzuki-Miyaura cross-coupling reactions, its purity and structural integrity are paramount.[1] This document will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into data acquisition and interpretation for researchers, scientists, and professionals in drug development.

Introduction: The Significance of 2-Chloropyridine-3-boronic acid

2-Chloropyridine-3-boronic acid is a heterocyclic organic compound containing a pyridine ring substituted with a chlorine atom and a boronic acid functional group. Its utility in the synthesis of complex organic molecules, particularly in the pharmaceutical industry, cannot be overstated. The boronic acid moiety allows for the formation of new carbon-carbon bonds through palladium-catalyzed cross-coupling reactions, while the chloro- and pyridine- functionalities offer further sites for chemical modification. Given its role as a key intermediate, unambiguous characterization is essential to ensure the desired reactivity and to control impurity profiles in subsequent synthetic steps.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Nuclei

NMR spectroscopy is the most powerful tool for elucidating the structure of 2-Chloropyridine-3-boronic acid in solution. By probing the magnetic properties of atomic nuclei, we can gain precise information about the chemical environment of each atom. For this molecule, we are particularly interested in the ¹H, ¹³C, and ¹¹B nuclei.

¹H NMR Spectroscopy

Proton NMR provides information on the number, connectivity, and chemical environment of the hydrogen atoms in the molecule.

Expected ¹H NMR Spectrum:

The aromatic region of the ¹H NMR spectrum of 2-Chloropyridine-3-boronic acid is expected to show three distinct signals corresponding to the three protons on the pyridine ring. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom, the chlorine atom, and the boronic acid group.

-

H-6: This proton, being adjacent to the electronegative nitrogen, is expected to be the most deshielded and appear at the lowest field (highest ppm value).

-

H-4 and H-5: These protons will be influenced by their position relative to the substituents.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | 8.4 - 8.6 | dd | J(H6-H5) ≈ 4.5, J(H6-H4) ≈ 1.5 |

| H-5 | 7.9 - 8.1 | dd | J(H5-H4) ≈ 7.5, J(H5-H6) ≈ 4.5 |

| H-4 | 7.3 - 7.5 | t | J(H4-H5) ≈ 7.5 |

| B(OH)₂ | 5.0 - 6.0 | br s | - |

Note: The chemical shifts of the B(OH)₂ protons are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange with residual water. This signal is often broad and may not be consistently observed.

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-Chloropyridine-3-boronic acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or CDCl₃). DMSO-d₆ is often a good choice for boronic acids due to its ability to dissolve polar compounds and minimize the exchange of the B(OH)₂ protons.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Use a standard pulse sequence for ¹H NMR. Key parameters to consider are the spectral width, number of scans, and relaxation delay.

-

Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals. Reference the spectrum to the residual solvent peak.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, these spectra are typically acquired with proton decoupling to simplify the signals to singlets and improve the signal-to-noise ratio.

Expected ¹³C NMR Spectrum:

The ¹³C NMR spectrum will show five signals for the five carbon atoms of the pyridine ring. The carbon attached to the boronic acid group (C-3) is often difficult to observe due to quadrupolar relaxation effects from the adjacent boron nucleus.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 150 - 155 |

| C-3 | 130 - 135 (potentially broad) |

| C-4 | 125 - 130 |

| C-5 | 138 - 142 |

| C-6 | 148 - 152 |

Note: The chemical shifts are estimates based on data for 2-chloropyridine and other substituted pyridines.[2][3] The carbon directly bonded to the boron atom may exhibit a broad signal due to quadrupolar coupling.

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is generally required compared to ¹H NMR.

-

Instrument Setup: Use a broadband probe tuned to the ¹³C frequency.

-

Data Acquisition: A proton-decoupled pulse sequence (e.g., zgpg30) is standard. A longer acquisition time and a greater number of scans are necessary.

-

Data Processing: Similar to ¹H NMR, the data is processed by Fourier transformation, phasing, and referencing.

¹¹B NMR Spectroscopy

Boron-11 NMR is a specific and highly informative technique for compounds containing boron. It provides direct insight into the coordination state and chemical environment of the boron atom.

Expected ¹¹B NMR Spectrum:

For 2-Chloropyridine-3-boronic acid, the boron atom is trigonal planar (sp² hybridized). This typically results in a broad signal in the ¹¹B NMR spectrum. The chemical shift is sensitive to the electronic nature of the substituents on the aromatic ring.[4][5]

Predicted ¹¹B NMR Data:

| Nucleus | Predicted Chemical Shift (ppm) | Linewidth |

| ¹¹B | 28 - 33 | Broad |

Note: The chemical shift is referenced to BF₃·OEt₂. The broadness of the signal is due to the quadrupolar nature of the ¹¹B nucleus. The addition of a Lewis base (like the solvent or an impurity) can lead to the formation of a tetracoordinate boron species, which would appear at a significantly higher field (lower ppm).[6][7][8]

Experimental Protocol for ¹¹B NMR:

-

Sample Preparation: Similar concentration to ¹³C NMR is recommended. It is crucial to use quartz NMR tubes to avoid a broad background signal from borosilicate glass.[7]

-

Instrument Setup: Use a broadband probe tuned to the ¹¹B frequency.

-

Data Acquisition: A simple one-pulse experiment is usually sufficient.

-

Data Processing: Standard processing steps are applied.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an excellent tool for identifying the presence of specific functional groups.

Expected IR Spectrum:

The IR spectrum of 2-Chloropyridine-3-boronic acid will exhibit characteristic absorption bands for the O-H, B-O, C-Cl, and aromatic C-H and C=C/C=N bonds.

Characteristic IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (stretch, H-bonded) | 3200 - 3600 | Strong, Broad |

| Aromatic C-H (stretch) | 3000 - 3100 | Medium |

| C=C, C=N (aromatic ring stretch) | 1400 - 1600 | Medium to Strong |

| B-O (stretch) | 1310 - 1380 | Strong |

| C-Cl (stretch) | 600 - 800 | Medium to Strong |

Note: The broad O-H stretch is characteristic of the hydrogen-bonded boronic acid dimer in the solid state. The B-O stretching frequency is a key indicator of the boronic acid functionality.[9][10]

Experimental Protocol for FT-IR:

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is the most convenient and common method. A small amount of the powder is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.

-

Instrument Setup: An FT-IR spectrometer is used.

-

Data Acquisition: A background spectrum is first collected. Then, the sample spectrum is acquired.

-

Data Processing: The sample spectrum is ratioed against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Expected Mass Spectrum:

For 2-Chloropyridine-3-boronic acid, the molecular ion peak ([M]⁺) should be observable. Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a pair of signals separated by 2 m/z units, with the M+2 peak having about one-third the intensity of the M peak.[11] Boron also has two isotopes, ¹⁰B and ¹¹B, which will contribute to the isotopic pattern.[12]

Predicted Mass Spectrometry Data:

| Ion | m/z (for ³⁵Cl, ¹¹B) | Comments |

| [M]⁺ | 157 | Molecular ion |

| [M+2]⁺ | 159 | Isotope peak due to ³⁷Cl |

| [M-H₂O]⁺ | 139 | Loss of water |

| [M-B(OH)₂]⁺ | 112 | Loss of the boronic acid group |

Note: The fragmentation pattern can be complex and may involve rearrangements. The loss of water is a common fragmentation pathway for boronic acids.[13][14][15]

Experimental Protocol for MS:

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration.

-

Ionization: Electrospray ionization (ESI) is a common technique for polar molecules like boronic acids.

-

Mass Analysis: The ions are separated based on their m/z ratio in a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific m/z.

Conclusion

The comprehensive spectroscopic analysis of 2-Chloropyridine-3-boronic acid using NMR, IR, and MS provides a detailed and unambiguous confirmation of its chemical structure. Each technique offers complementary information, and together they form a powerful toolkit for the characterization of this important synthetic building block. By understanding the principles behind these techniques and the expected spectral features, researchers can confidently assess the quality of their material and proceed with their synthetic endeavors with a high degree of certainty.

References

-

San Diego State University. 11B NMR Chemical Shifts. [Link]

-

PubChem. 2-Chloropyridine-3-boronic acid pinacol ester. [Link]

-

Wiench, J. W., et al. (2010). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A, 114(11), 3847–3857. [Link]

-

Santucci, A., & Gilman, H. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 46(13), 2091-2095. [Link]

-

Lamos, S. M., et al. (2012). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 23(1), 123–132. [Link]

-

LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Arjunan, V., et al. (2015). Experimental (FT-IR and FT-Raman spectra) and Theoretical (Ab initio/HF, DFT/B3LYP) Study of 2-Amino-5-Chloropyridine and 2-Amino-6-Chloropyridine. Chemistry and Materials Research, 7(6), 1-16. [Link]

-

ResearchGate. FTIR spectrum for Pyridine. [Link]

-

Onyango, E. O., et al. (2024). Charge–Transfer Complexes and Fluorescence Modulation in Amide- and Carboxy-Substituted 2-Phenyl-1,3,2-benzodiazaboroles. ACS Omega. [Link]

-

RAD Conference. ATR –FTIR Spectroscopy in Chlorpyrifos. [Link]

-

Doc Brown's Chemistry. C3H7Cl CH3CHClCH3 C-13 nmr spectrum of 2-chloropropane. [Link]

-

Mascot. Peptide fragmentation. [Link]

-

Holmes, V. M., et al. (2021). Solid-State 11B NMR Studies of Coinage Metal Complexes Containing a Phosphine Substituted Diboraantracene Ligand. Dalton Transactions, 50(40), 14243-14251. [Link]

-

Yadav, B. S., et al. Ftir Spectrum of 2-Chloro-6-Methyl Pyridine. [Link]

-

Doc Brown's Chemistry. C3H7Cl CH3CHClCH3 mass spectrum of 2-chloropropane. [Link]

-

Patterson, D. M., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Journal of Chemical Education, 99(11), 3749–3755. [Link]

-

The Organic Chemistry Tutor. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000691). [Link]

-

ResearchGate. CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. [Link]

-

Specac. Interpreting Infrared Spectra. [Link]

-

Barzetti, T., et al. (1996). Pyridine and ammonia as probes for FTIR analysis of solid acid catalysts. Journal of the Chemical Society, Faraday Transactions, 92(8), 1401-1407. [Link]

-

G-Biosciences. Spotting Fragmentation Patterns When Using Mass Spectrometry. [Link]

-

Gottlieb, H. E., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(1), 190–200. [Link]

-

PubChem. 2-Chloropyridine. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Chloropyridine(109-09-1) 13C NMR spectrum [chemicalbook.com]

- 3. C3H7Cl CH3CHClCH3 C-13 nmr spectrum of 2-chloropropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isopropyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. par.nsf.gov [par.nsf.gov]

- 8. researchgate.net [researchgate.net]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 11. C3H7Cl CH3CHClCH3 mass spectrum of 2-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. m.youtube.com [m.youtube.com]

- 15. info.gbiosciences.com [info.gbiosciences.com]

The Strategic Utility of 3-Carboxy-2-chloropyridine-5-boronic Acid in Complex Pharmaceutical Synthesis

An In-Depth Technical Guide for Medicinal and Process Chemists

In the landscape of modern drug discovery and development, the efficient construction of complex molecular architectures is paramount. Heterocyclic building blocks, particularly substituted pyridines, are foundational motifs in a vast array of pharmaceuticals. Among these, 3-Carboxy-2-chloropyridine-5-boronic acid (CAS 1451393-50-2) has emerged as a highly versatile and strategic reagent. Its trifunctional nature—possessing a boronic acid for cross-coupling, a chloro substituent as an additional synthetic handle, and a carboxylic acid for amide bond formation or other modifications—offers chemists a powerful tool for convergent and efficient synthetic strategies.[1]

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the applications of this compound. We will delve into its core utility in palladium-catalyzed cross-coupling reactions, present a detailed, field-proven protocol for a key transformation, and discuss the mechanistic rationale behind the experimental choices, grounding our discussion in the principles of modern synthetic organic chemistry.

Core Reactivity: The Suzuki-Miyaura Cross-Coupling

The primary application of this compound lies in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2] This palladium-catalyzed reaction forges a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate, proving indispensable for the synthesis of biaryl and hetero-biaryl structures prevalent in pharmaceuticals.[3][4][5]

The general catalytic cycle of the Suzuki-Miyaura reaction is a well-established, multi-step process. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle initiates with the oxidative addition of an aryl halide to a Pd(0) complex. This is followed by transmetalation with a boronate species, which is formed by the activation of the boronic acid with a base.[3] The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst. The choice of ligand (L), base, and solvent is critical for reaction efficiency and substrate scope.

Application in the Synthesis of PARP Inhibitor Scaffolds

Poly(ADP-ribose) polymerase (PARP) inhibitors are a crucial class of anticancer agents, with drugs like Niraparib proving effective in treating certain types of cancers.[6][7] The core of many PARP inhibitors, including Niraparib, is a 2-phenyl-2H-indazole-7-carboxamide scaffold.[8][9] The synthesis of this core often involves a key Suzuki-Miyaura coupling to create the bond between the indazole and a substituted phenyl ring.

While published routes to Niraparib itself may utilize simpler boronic acids,[10][11][12] this compound is an ideal building block for constructing advanced analogues or alternative synthetic routes to related PARP inhibitors. Its structure allows for the introduction of a pyridine ring, a common bioisostere for phenyl rings in medicinal chemistry, with functional handles for subsequent modifications.

Here, we present a representative, technically robust protocol for the Suzuki-Miyaura coupling of this compound with a generic bromo-indazole intermediate, a key step in the hypothetical synthesis of a PARP inhibitor analogue.

Experimental Protocol: Synthesis of a Bi-heteroaryl PARP Inhibitor Intermediate

This protocol details the palladium-catalyzed Suzuki-Miyaura coupling between this compound and 2-(4-bromophenyl)-2H-indazole-7-carboxamide.

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.

Step-by-Step Methodology:

-

Reagent Preparation and Reactor Setup:

-

To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen/argon inlet, add the 2-(4-bromophenyl)-2H-indazole-7-carboxamide (1.0 eq).

-

Add this compound (1.2 eq). The slight excess of the boronic acid ensures complete consumption of the more valuable bromo-indazole intermediate.

-

Add potassium carbonate (K₂CO₃, 3.0 eq) as the base. The base is crucial for activating the boronic acid to the more nucleophilic boronate species.[3]

-

Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq). This catalyst is chosen for its high efficiency and stability in coupling reactions involving heteroaryl substrates.

-

-

Solvent Addition and Degassing:

-

Add a 4:1 mixture of 1,4-dioxane and water. The aqueous co-solvent is essential for dissolving the inorganic base and facilitating the transmetalation step.

-

Bubble nitrogen or argon gas through the stirred reaction mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

-

Reaction Execution and Monitoring:

-

Heat the reaction mixture to 90-100 °C with vigorous stirring. The elevated temperature is necessary to drive the reaction to completion, particularly with potentially less reactive chloro-substituted heteroaryl halides.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting bromo-indazole is consumed (typically 4-12 hours).

-

-

Workup and Product Isolation:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water and saturated sodium chloride (brine) solution to remove the inorganic salts and residual solvent.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure bi-heteroaryl intermediate.

-

Data Summary and Rationale

The choice of reagents and conditions is critical for the success of this transformation. The table below summarizes the key parameters and provides the scientific rationale for their selection.

| Parameter | Recommended Reagent/Condition | Rationale & Field-Proven Insights |

| Palladium Catalyst | Pd(dppf)Cl₂ or Pd₂(dba)₃ with a phosphine ligand | Buchwald and Fu have demonstrated that electron-rich, bulky phosphine ligands are highly effective for coupling heteroaryl chlorides, which are often challenging substrates. Pd(dppf)Cl₂ is a robust, commercially available pre-catalyst that works well for a broad range of substrates. |

| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | An inorganic base is required to activate the boronic acid. K₂CO₃ is a cost-effective and generally effective choice. For more challenging couplings, the stronger and more soluble bases like Cs₂CO₃ or K₃PO₄ can significantly improve yields. |

| Solvent System | Dioxane/H₂O, Toluene/H₂O, or DME/H₂O | A biphasic solvent system is standard. The organic solvent (e.g., dioxane) solubilizes the organic reagents and catalyst, while water dissolves the inorganic base and facilitates the formation of the active boronate species. |

| Temperature | 80-110 °C | While some modern catalysts can operate at room temperature, couplings involving heteroaryl chlorides often require heating to overcome the higher activation energy of the oxidative addition step. |

| Stoichiometry | 1.1 - 1.5 eq. of Boronic Acid | A slight excess of the boronic acid is used to drive the reaction to completion and compensate for any potential protodeboronation side reactions, which can occur under basic conditions. |

Conclusion and Future Outlook

This compound is a valuable and strategic building block for medicinal and process chemists. Its utility, primarily through the Suzuki-Miyaura cross-coupling, allows for the efficient synthesis of complex bi-heteroaryl scaffolds that are central to the design of modern pharmaceuticals. The protocol and rationale presented in this guide offer a robust starting point for researchers looking to incorporate this versatile reagent into their synthetic workflows. As the demand for novel therapeutics continues to grow, the strategic application of such multifunctional building blocks will be increasingly crucial in accelerating the drug discovery and development pipeline.

References

- Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-Catalyzed Cross-Coupling Reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97.

-

Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95 (7), 2457–2483. [Link]

-

BoronPharm. This compound. [Link]

-

Jones, P. et al. Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. J. Med. Chem.2009 , 52 (22), 7170–7185. [Link]

-

Scarpelli, R. et al. Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors. Bioorg. Med. Chem. Lett.2010 , 20 (2), 598-602. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. PMC - NIH. [Link]

- P

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

The Myers Group, Harvard University. The Suzuki Reaction. [Link]

-

PubChem. Niraparib. [Link]

-

Wade, J. V.; Krueger, C. A. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. J. Comb. Chem.2003 , 5 (3), 267–272. [Link]

-

Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors. PMC - NIH. [Link]

Sources

- 1. boronpharm.com [boronpharm.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. medkoo.com [medkoo.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents [patents.google.com]

- 11. EP3668857B1 - Processes for the preparation of niraparib and intermediates thereof - Google Patents [patents.google.com]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

A Technical Guide to 3-Carboxy-2-chloropyridine-5-boronic acid for Researchers and Drug Development Professionals

This guide provides an in-depth overview of 3-carboxy-2-chloropyridine-5-boronic acid, a key building block in modern medicinal chemistry. We will explore its commercial availability, molecular characteristics, and critical role in the synthesis of complex pharmaceutical intermediates. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.

Introduction: The Strategic Importance of Substituted Pyridine Boronic Acids

Substituted pyridine rings are privileged scaffolds in a vast array of pharmaceuticals and agrochemicals.[1] Their unique electronic properties and ability to engage in hydrogen bonding interactions make them ideal for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. Boronic acids, in turn, have emerged as indispensable tools in synthetic chemistry, largely due to their stability, low toxicity, and versatile reactivity in reactions such as the Nobel Prize-winning Suzuki-Miyaura cross-coupling.[2]

This compound (CAS No. 1451393-50-2) is a trifunctional reagent that offers medicinal chemists a powerful tool for intricate molecular design. The strategic placement of the boronic acid, chloro, and carboxylic acid functionalities allows for sequential and regioselective transformations, enabling the efficient construction of complex molecular architectures. This guide will serve as a comprehensive resource for understanding and utilizing this valuable synthetic intermediate.

Commercial Availability

For researchers and process chemists, reliable access to high-purity starting materials is paramount. This compound is available from several specialized chemical suppliers. The following table provides a summary of prominent commercial sources.

| Supplier | CAS Number | Additional Information |

| BoronPharm | 1451393-50-2 | Offered with a minimum purity of 98%. Widely used in pharmaceutical research and organic synthesis.[3] |

| Alfa Chemistry | 1451393-50-2 | Available for research and experimental use. |

| ChemScene | 1451393-50-2 | Provided for research and development applications. |

It is recommended to request a certificate of analysis from the supplier to confirm the purity and identity of the material before use.

Molecular Characteristics and Reactivity Profile

The reactivity of this compound is governed by the interplay of its three functional groups. Understanding these characteristics is crucial for successful reaction planning and execution.

Diagram of Molecular Structure and Functional Groups

Caption: A potential synthetic route to the target molecule.

Detailed Protocol (Hypothetical, based on related syntheses):

-

Esterification: The carboxylic acid of 2-chloro-5-bromonicotinic acid would first be protected, for example, as a methyl ester, to prevent interference in the subsequent borylation step.

-

Miyaura Borylation: The resulting methyl 2-chloro-5-bromonicotinate would then undergo a palladium-catalyzed Miyaura borylation reaction with bis(pinacolato)diboron. This reaction typically employs a palladium catalyst such as Pd(dppf)Cl₂ and a base like potassium acetate in an aprotic solvent such as dioxane.

-

Hydrolysis: The final step would involve the selective hydrolysis of the methyl ester to yield 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinic acid, the pinacol ester of the target compound. Subsequent hydrolysis of the pinacol ester, if desired, would yield the free boronic acid.

It is crucial to emphasize that this is a generalized procedure and would require optimization for this specific substrate.

Application in Suzuki-Miyaura Cross-Coupling

The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. The ability to couple this reagent with various aryl and heteroaryl halides provides a direct route to highly functionalized biaryl and hetero-biaryl structures, which are common motifs in drug molecules.

Diagram of a Generic Suzuki-Miyaura Coupling Workflow

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol for Suzuki-Miyaura Coupling:

The following is a general procedure for a Suzuki-Miyaura coupling reaction. The specific conditions, including the choice of catalyst, ligand, base, and solvent, may require optimization depending on the aryl halide coupling partner.

-

Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.), the aryl halide (1.1 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of dioxane and water (e.g., 4:1 v/v).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by an appropriate method, such as flash column chromatography or recrystallization.

Safe Handling and Storage

As with all chemical reagents, proper safety precautions must be observed when handling this compound and its derivatives.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. [4][5]In case of contact, rinse immediately with plenty of water. [4][5]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. Its trifunctional nature allows for a wide range of chemical transformations, with its primary utility being in Suzuki-Miyaura cross-coupling reactions. A thorough understanding of its reactivity, coupled with careful selection of reaction conditions, will enable researchers to effectively incorporate this important scaffold into their synthetic strategies, ultimately accelerating the discovery and development of new chemical entities.

References

-

BoronPharm. (n.d.). This compound. Retrieved from [Link]

-

Dolg, M. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. Retrieved from [Link]

- Indolese, A. F. (2003). Method for producing Suzuki coupling compound catalysed by a nickel compound. Google Patents.

-

Wang, F., et al. (2016). Green Process for the Synthesis of 2-Chloronicotinic Acid. Chinese Journal of Synthetic Chemistry. Retrieved from [Link]

- Unknown. (n.d.). Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. Google Patents.

-

Atlantis Press. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Stability and Storage of 2-Chloropyridine-5-Boronic Acid

For researchers, medicinal chemists, and professionals in drug development, the integrity of starting materials is paramount to the success of synthetic endeavors and the reliability of biological assays. 2-Chloropyridine-5-boronic acid, a versatile building block in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, is no exception.[1] Its stability, and by extension its purity, can be influenced by a variety of environmental factors. This in-depth technical guide provides a comprehensive overview of the stability profile of 2-chloropyridine-5-boronic acid, detailing its degradation pathways, recommended storage and handling conditions, and analytical methodologies for assessing its integrity.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of 2-chloropyridine-5-boronic acid is essential for interpreting its stability.

| Property | Value | Source |

| Molecular Formula | C₅H₅BClNO₂ | TCI |

| Molecular Weight | 157.36 g/mol | TCI |

| Appearance | White to light yellow powder or crystal | TCI |

| Melting Point | 167 °C (literature) | Echemi[2] |

| Boiling Point | 240 °C (literature) | Echemi[2] |

| Flash Point | 114 °C (literature) | Echemi[2] |

| Solubility | Soluble in Methanol | TCI |

Core Stability Considerations and Degradation Pathways

The stability of 2-chloropyridine-5-boronic acid is primarily influenced by moisture, temperature, and oxidative conditions. Two principal degradation pathways are of concern for boronic acids in general: formation of boroxines (anhydrides) and oxidative decomposition.

Dehydration and Boroxine Formation

In the solid state, boronic acids have a propensity to undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines. This is a reversible equilibrium process, and the presence of varying amounts of the anhydride is common in commercial batches of boronic acids.

Causality: The driving force for boroxine formation is the elimination of water to form a more thermodynamically stable B-O-B bond linkage. This process can be accelerated by elevated temperatures and low humidity, which favor the removal of water. While boroxines are often competent reagents in cross-coupling reactions, their presence can affect the stoichiometry and reaction kinetics.

Oxidative Degradation

A more critical and irreversible degradation pathway for boronic acids is oxidation. This process, often mediated by atmospheric oxygen or other oxidizing agents, leads to the cleavage of the carbon-boron bond, yielding the corresponding alcohol (in this case, 2-chloro-5-hydroxypyridine) and boric acid.

Causality: The electron-deficient nature of the boron atom in boronic acids makes it susceptible to nucleophilic attack. Oxidizing agents can react with the boronic acid, leading to the formation of an unstable intermediate that rearranges to break the C-B bond. This process can be accelerated by heat, light, and the presence of transition metal impurities.

Recommended Storage and Handling Protocols

Based on the inherent stability characteristics of 2-chloropyridine-5-boronic acid, the following storage and handling protocols are recommended to ensure its long-term integrity.

Solid-State Storage

For long-term storage, 2-chloropyridine-5-boronic acid should be maintained as a solid.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C [3] | Lower temperatures slow down the rate of both boroxine formation and oxidative degradation. Some suppliers recommend storage at 2-8°C, which is also acceptable for shorter durations.[4] |

| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | Minimizes contact with atmospheric oxygen and moisture, thereby inhibiting oxidative degradation and hydrolysis of any present boroxine. |

| Container | Tightly sealed, opaque container | Prevents exposure to moisture and light. Opaque containers are recommended to prevent potential photodegradation, although specific data on the photostability of this compound is limited. |

| Humidity | Dry environment | Minimizes water absorption, which can facilitate degradation and affect the physical properties of the solid. |

One supplier suggests a shelf-life of 3 years when stored as a powder at -20°C.[3]

Solution Storage

Storing 2-chloropyridine-5-boronic acid in solution is generally not recommended for extended periods due to increased rates of degradation. If temporary storage in solution is necessary, the following conditions should be observed:

| Parameter | Recommendation | Rationale |

| Temperature | -80°C for up to 6 months; -20°C for up to 1 month [3] | Significantly reduces the rate of degradation in solution. Repeated freeze-thaw cycles should be avoided. |

| Solvent | Anhydrous aprotic solvents | Protic solvents can react with the boronic acid. Anhydrous conditions are crucial to prevent hydrolysis. |

| Atmosphere | Inert atmosphere | Protects the solution from oxygen, which can accelerate oxidative degradation. |

Experimental Protocols for Stability and Purity Assessment

Regular assessment of the purity and stability of 2-chloropyridine-5-boronic acid is crucial, especially for long-stored batches or before use in sensitive applications.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is a powerful technique for determining the purity of 2-chloropyridine-5-boronic acid and detecting the presence of degradation products.

Step-by-Step Methodology:

-

Instrumentation: An HPLC system equipped with a UV detector is required.

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is commonly employed.

-

Sample Preparation: Accurately weigh a small amount of the 2-chloropyridine-5-boronic acid and dissolve it in a suitable diluent (e.g., a mixture of the mobile phase components).

-

Analysis: Inject the sample onto the HPLC system and monitor the elution profile at a suitable UV wavelength (e.g., 254 nm).

-

Data Interpretation: The purity is determined by the relative area of the main peak. The presence of additional peaks may indicate impurities or degradation products.

Self-Validation: Run a known standard of 2-chloropyridine-5-boronic acid to establish the retention time and response factor. Spiking the sample with expected degradation products (if available) can aid in peak identification.